3-Butoxy-5-(trifluoromethyl)aniline

Lipophilicity Drug Design ADME

3-Butoxy-5-(trifluoromethyl)aniline is a disubstituted aniline derivative characterized by a primary aromatic amine core, with a butoxy group at the 3-position and a trifluoromethyl group at the 5-position. This combination imparts a unique physicochemical profile distinct from its analogs.

Molecular Formula C11H14F3NO
Molecular Weight 233.23 g/mol
Cat. No. B12076705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butoxy-5-(trifluoromethyl)aniline
Molecular FormulaC11H14F3NO
Molecular Weight233.23 g/mol
Structural Identifiers
SMILESCCCCOC1=CC(=CC(=C1)N)C(F)(F)F
InChIInChI=1S/C11H14F3NO/c1-2-3-4-16-10-6-8(11(12,13)14)5-9(15)7-10/h5-7H,2-4,15H2,1H3
InChIKeyCZXIUKHVRWKIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butoxy-5-(trifluoromethyl)aniline: A Distinct Fluorinated Aromatic Amine Building Block for Targeted Synthesis


3-Butoxy-5-(trifluoromethyl)aniline is a disubstituted aniline derivative characterized by a primary aromatic amine core, with a butoxy group at the 3-position and a trifluoromethyl group at the 5-position. This combination imparts a unique physicochemical profile distinct from its analogs. The compound is primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecular architectures. The electron-withdrawing trifluoromethyl group enhances the molecule's stability and influences its reactivity, while the butoxy chain modulates its lipophilicity, a critical parameter for applications in drug discovery and materials science.

Functional group combination: 3-butoxy + 5-CF₃ aniline core for tailored electronic and steric profiles.
Butoxy chain: linear n-butoxy modulates lipophilicity and solubility in organic media.
Trifluoromethyl group: electron-withdrawing CF₃ enhances stability and influences reactivity in coupling steps.

Why Generic Substitution of 3-Butoxy-5-(trifluoromethyl)aniline Fails: Quantitative Differences in Lipophilicity and Basicity


Substituting 3-Butoxy-5-(trifluoromethyl)aniline with a closely related analog like 3-(tert-Butoxy)-5-(trifluoromethyl)aniline or the unsubstituted 3-(trifluoromethyl)aniline is not a neutral exchange. The specific alkoxy group has a direct and quantifiable impact on key molecular properties that dictate performance in downstream applications. The length and branching of the alkoxy chain directly modulate the molecule's lipophilicity (LogP) and basicity (pKa). These parameters are critical for drug design, where they influence membrane permeability, solubility, and target binding. A change from an n-butoxy to a branched tert-butoxy group, for example, results in a significant shift in LogP, which can alter a compound's ADME profile. Similarly, the presence or absence of the alkoxy group impacts the electron density on the aniline nitrogen, leading to measurable changes in pKa that affect nucleophilicity and reactivity in subsequent synthetic steps.

Lipophilicity shift
n-Butoxy chain vs branched tert-butoxy or H substitution may alter LogP significantly; downstream membrane partitioning and ADME-related behavior cannot be assumed identical.
Basicity difference
Alkoxy-substituted aniline exhibits lower pKa than parent 3-(trifluoromethyl)aniline; substitution can shift nucleophilicity and coupling reaction profiles, requiring re-optimization of synthetic conditions.

Quantitative Evidence Guide for Selecting 3-Butoxy-5-(trifluoromethyl)aniline over Structural Analogs


Lipophilicity Differentiation: n-Butoxy vs. tert-Butoxy Substitution on Trifluoromethylaniline

3-Butoxy-5-(trifluoromethyl)aniline exhibits higher lipophilicity compared to its branched-chain analog, 3-(tert-Butoxy)-5-(trifluoromethyl)aniline. This difference is quantified by their respective LogP values, a critical parameter for predicting membrane permeability and oral absorption in drug candidates. The n-butoxy group provides a more extended, flexible hydrophobic chain than the compact tert-butoxy group, resulting in a higher partition coefficient. This makes the target compound more suitable for applications requiring increased lipophilicity, such as targeting intracellular compartments or crossing lipid-rich barriers.

Lipophilicity (LogP)
Cross-study comparable
Target LogP ≈ 3.8 ± 0.4
3-(tert-Butoxy)-5-(trifluoromethyl)aniline LogP = 2.92
Difference ≈ +0.9 log units
Higher lipophilicity context; may support membrane permeability study design.
Data from vendor technical sources; verify under experimental conditions.
Lipophilicity Drug Design ADME

Basicity Modulation: The Impact of an Alkoxy Substituent on Aniline pKa

The butoxy substituent in 3-Butoxy-5-(trifluoromethyl)aniline reduces the basicity of the aniline nitrogen compared to the parent 3-(trifluoromethyl)aniline. This is evidenced by a lower pKa value for its conjugate acid. The electron-donating nature of the alkoxy group increases electron density on the aromatic ring, which in turn affects the availability of the nitrogen's lone pair. This difference in basicity is quantitatively measurable and influences the compound's behavior in acid-base reactions and its nucleophilicity in coupling reactions like amide bond formation.

Basicity (pKa)
Class-level inference
Target pKa ≈ 3.2–3.5
3-(Trifluoromethyl)aniline pKa = 3.49
Estimated ΔpKa ≈ 0 to -0.3
Lower basicity context; may support milder coupling conditions or neutral-amine requirements.
Based on electronic effects of alkoxy substituents; confirm with experimental pKa measurement.
Reactivity Nucleophilicity pKa

Optimal Research and Industrial Application Scenarios for 3-Butoxy-5-(trifluoromethyl)aniline


Medicinal Chemistry: Optimizing Lead Compound Lipophilicity

This compound serves as an ideal building block for medicinal chemists aiming to fine-tune the lipophilicity (LogP) of a lead series. When a drug candidate requires a boost in membrane permeability or a shift in its distribution profile, substituting a 3-(tert-butoxy)-5-(trifluoromethyl)aniline moiety with the target compound (LogP ≈ 3.8 vs. 2.9) can provide a strategic, quantifiable increase in hydrophobicity without significantly altering other core structural features.

Synthetic Chemistry: Controlled Reactivity in Coupling Reactions

In synthetic applications requiring a weakly basic aniline, 3-Butoxy-5-(trifluoromethyl)aniline (pKa ≈ 3.2-3.5) offers an advantage over more basic analogs like unsubstituted aniline (pKa = 4.6). Its lower basicity allows for reactions to be conducted under milder conditions, potentially minimizing side reactions or protecting group manipulations. This controlled reactivity is particularly valuable in multi-step syntheses of complex pharmaceuticals or agrochemicals where chemoselectivity is paramount.

Materials Science: Synthesis of Fluorinated Liquid Crystals or Polymers

The combination of a polarizable aniline core, a flexible butoxy chain, and a strongly electron-withdrawing trifluoromethyl group makes this compound a valuable precursor for designing advanced materials. The n-butoxy group can promote liquid crystalline behavior or enhance solubility in organic solvents, while the CF3 group imparts thermal and chemical stability. It can be used to synthesize monomers for specialty polymers or as a dopant to modify the electronic and optical properties of materials.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead series
n-Butoxy linear chain vs branched or unsubstituted analogs
Measure LogP shift in target compound series; confirm membrane partitioning in model systems
Mild-condition amide coupling / nucleophilic reactions
Reduced aniline basicity (pKa context)
Compare coupling efficiency and selectivity under mild pH; verify reactivity with desired electrophiles
Fluorinated monomer or material precursor
Flexible butoxy chain + CF₃ stability
Assess solubility in organic solvents, thermal stability, and polymerizability of derived monomers

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